4-Bromo-2,5-dimethyloxazole
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Overview
Description
4-Bromo-2,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H6BrNO It is characterized by a five-membered oxazole ring substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyloxazole typically involves the bromination of 2,5-dimethyloxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,5-dimethyloxazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2,5-dimethyloxazole derivatives with various substituents.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of 2,5-dimethyloxazole.
Scientific Research Applications
4-Bromo-2,5-dimethyloxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
2,5-Dimethyloxazole: Lacks the bromine substituent, leading to different reactivity and applications.
4-Chloro-2,5-dimethyloxazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
4-Iodo-2,5-dimethyloxazole:
Uniqueness: 4-Bromo-2,5-dimethyloxazole is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)7-4(2)8-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVQJKBGPOIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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